molecular formula C8H7NO B1214540 4-(Hydroxymethyl)benzonitrile CAS No. 874-89-5

4-(Hydroxymethyl)benzonitrile

Cat. No. B1214540
Key on ui cas rn: 874-89-5
M. Wt: 133.15 g/mol
InChI Key: XAASLEJRGFPHEV-UHFFFAOYSA-N
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Patent
US05859012

Procedure details

To a solution of 4-cyanobenzaldehyde (1.97 g, 15.0 mmol) in 50 mL of ethanol at room temperature was added sodium borohydride (0.57 g, 15.0 mmol). After 4 days, the solution was quenched with saturated ammonoum chloride solution, then poured into EtOAc, washed with sat, NaHCO3 soln. and brine, dried (Na2SO4), filtered, and concentrated in vacuo to provide the product (1.82 g, 92% yield) as a white waxy solid which was sufficiently pure for use in the next step without further purification.
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)#[N:2].[BH4-].[Na+]>C(O)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1)#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.97 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=O)C=C1
Name
Quantity
0.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was quenched with saturated ammonoum chloride solution
ADDITION
Type
ADDITION
Details
poured into EtOAc
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
and brine, dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C(#N)C1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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